molecular formula C8H8N4O2 B096118 6,7-DIMETHYLPTERIDINE-2,4(1H,3H)-DIONE CAS No. 5774-32-3

6,7-DIMETHYLPTERIDINE-2,4(1H,3H)-DIONE

Katalognummer: B096118
CAS-Nummer: 5774-32-3
Molekulargewicht: 192.17 g/mol
InChI-Schlüssel: YVGIYQOPTPWNER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-DIMETHYLPTERIDINE-2,4(1H,3H)-DIONE is a heterocyclic compound that belongs to the pteridine family. This compound is characterized by its two carbonyl groups at positions 2 and 4, and methyl groups at positions 6 and 7. It is a derivative of pteridine, which is a bicyclic structure composed of a pyrimidine ring fused to a pyrazine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-DIMETHYLPTERIDINE-2,4(1H,3H)-DIONE can be achieved through various synthetic routes. One common method involves the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione with 3,4-dihydroxy-2-butanone 4-phosphate . This reaction typically requires specific conditions such as controlled pH and temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves fermentation processes, leveraging the biosynthetic pathways of certain microorganisms . These methods are preferred due to their efficiency and scalability, allowing for the production of large quantities of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

6,7-DIMETHYLPTERIDINE-2,4(1H,3H)-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the carbonyl groups, leading to the formation of hydroxyl derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

6,7-DIMETHYLPTERIDINE-2,4(1H,3H)-DIONE has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6,7-DIMETHYLPTERIDINE-2,4(1H,3H)-DIONE involves its interaction with specific enzymes and molecular targets. For instance, it acts as an inhibitor of riboflavin synthase, an enzyme crucial for the biosynthesis of riboflavin . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the formation of riboflavin.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6,7-DIMETHYLPTERIDINE-2,4(1H,3H)-DIONE is unique due to its specific substitution pattern and its role in the biosynthesis of riboflavin. Its ability to inhibit riboflavin synthase sets it apart from other similar compounds, making it a valuable tool in biochemical research .

Biologische Aktivität

Overview

6,7-Dimethylpteridine-2,4(1H,3H)-dione (CAS No. 5774-32-3) is a heterocyclic compound belonging to the pteridine family. It features two carbonyl groups at positions 2 and 4, along with methyl groups at positions 6 and 7. This compound is notable for its diverse biological activities and applications in scientific research.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H10N4O2\text{C}_9\text{H}_{10}\text{N}_4\text{O}_2

The biological activity of this compound is primarily linked to its role in enzyme mechanisms, particularly in the biosynthesis of riboflavin (vitamin B2). The compound participates in complex biochemical pathways that involve various enzymes such as lumazine synthase and riboflavin synthase. These enzymes catalyze the assembly of the xylene ring of riboflavin from precursor molecules.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. In vitro evaluations have shown that derivatives of this compound exhibit significant inhibitory effects on various cancer cell lines. For instance, compounds derived from pteridine structures have demonstrated potent activity against human lung (A549), colon (HCT116), breast (MDA-MB-231), liver (SK-HEP-1), stomach (SNU638), and prostate (PC-3) cancer cells .

Table 1: Anticancer Activity of Derivatives

CompoundCell LineIC50 (µM)
1gA5490.004
1gHCT1160.06
1gMDA-MB-2310.15

Binding Affinity

Research indicates that this compound has notable binding affinity to nucleobases. This property suggests its potential as a scaffold for developing novel therapeutic agents targeting nucleic acid interactions.

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of various heterocyclic compounds. Its stable structure allows for modifications that can lead to new derivatives with enhanced biological activities.

Enzyme Mechanism Studies

In addition to its synthetic applications, this compound is utilized in studies investigating enzyme mechanisms involved in vitamin synthesis and other metabolic pathways. Understanding these mechanisms can provide insights into drug design and development for metabolic disorders .

Case Study 1: Anticancer Activity Assessment

A study evaluating the antiproliferative effects of several derivatives of pteridine compounds found that those with specific substituents exhibited strong activity against cancer cells. For example, a derivative with an acetylene moiety showed exceptional potency (IC50 = 0.004 µM) against A549 cells while maintaining lower toxicity towards normal cells .

Case Study 2: Enzyme Interaction Studies

In silico studies have been conducted to predict the interaction between this compound and key enzymes involved in riboflavin biosynthesis. These studies indicated that modifications to the pteridine structure could enhance binding affinity and specificity towards target enzymes .

Eigenschaften

IUPAC Name

6,7-dimethyl-1H-pteridine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-3-4(2)10-6-5(9-3)7(13)12-8(14)11-6/h1-2H3,(H2,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGIYQOPTPWNER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=N1)C(=O)NC(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50418035
Record name NSC45780
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50418035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5774-32-3
Record name 6,7-Dimethyllumazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45780
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC45780
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50418035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-DIMETHYLPTERIDINE-2,4(1H,3H)-DIONE
Reactant of Route 2
6,7-DIMETHYLPTERIDINE-2,4(1H,3H)-DIONE
Reactant of Route 3
6,7-DIMETHYLPTERIDINE-2,4(1H,3H)-DIONE
Reactant of Route 4
Reactant of Route 4
6,7-DIMETHYLPTERIDINE-2,4(1H,3H)-DIONE
Reactant of Route 5
6,7-DIMETHYLPTERIDINE-2,4(1H,3H)-DIONE
Reactant of Route 6
6,7-DIMETHYLPTERIDINE-2,4(1H,3H)-DIONE

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.